Olaparib D4
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Overview
Description
Olaparib D4 is a deuterated form of Olaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. Olaparib is widely used in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers. The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib involves multiple steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate is synthesized using the Negishi coupling reaction. The process involves the following steps :
Formation of Phthalazinone Moiety: Phthalhydrazide is used as the starting material.
Negishi Coupling Reaction: This reaction is used to form the key intermediate.
Condensation Reaction: The intermediate is then condensed with N-Boc-piperazine.
Final Steps: The Boc group is removed, and the compound is reacted with cyclopropane carbonyl chloride to synthesize Olaparib.
Industrial Production Methods
Industrial production methods focus on optimizing yield and reducing the use of toxic compounds. The process involves the use of less toxic reagents and improved reaction conditions to achieve higher yields .
Chemical Reactions Analysis
Types of Reactions
Olaparib undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, N-Boc-piperazine, and cyclopropane carbonyl chloride. The reactions are typically carried out under controlled conditions to ensure the desired product is formed .
Major Products
The major products formed from these reactions include the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid and the final product, Olaparib .
Scientific Research Applications
Olaparib D4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Olaparib.
Biology: Studied for its effects on DNA repair mechanisms.
Medicine: Used in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers
Mechanism of Action
Olaparib exerts its effects by inhibiting PARP enzymes, which are involved in the repair of single-strand DNA breaks. By inhibiting these enzymes, Olaparib induces synthetic lethality in cancer cells with BRCA mutations, leading to cell death. The molecular targets include PARP1 and PARP2, and the pathways involved are related to DNA damage repair .
Comparison with Similar Compounds
Olaparib is part of a class of drugs known as PARP inhibitors. Similar compounds include:
Niraparib: Also a PARP inhibitor, but more efficacious in BRCA wild-type models.
Rucaparib: Another PARP inhibitor with similar catalytic activities.
Talazoparib: Known for its minimal risk of drug-drug interactions.
Olaparib stands out due to its extensive use in clinical settings and its effectiveness in treating BRCA-mutated cancers .
Properties
Molecular Formula |
C24H23FN4O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-5,6,7,8-tetradeuterio-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i1D,2D,3D,4D |
InChI Key |
FDLYAMZZIXQODN-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5CC5)[2H])[2H] |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Origin of Product |
United States |
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